molecular formula C12H15N3OS B224075 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine

4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine

Katalognummer B224075
Molekulargewicht: 249.33 g/mol
InChI-Schlüssel: BYGCFGMQARCSMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a thieno[2,3-d]pyrimidine derivative and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.

Wirkmechanismus

The mechanism of action of 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine involves the inhibition of certain enzymes and proteins that are involved in various disease processes. It has been found to inhibit the activity of certain kinases and has also been studied for its potential to inhibit the activity of specific proteins involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for research involving 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine. One potential area of research is its use in combination with other drugs for cancer treatment. Additionally, further studies are needed to fully understand its potential in neurological disorders and its safety profile. Finally, exploring its potential as a therapeutic agent for other diseases such as autoimmune disorders could also be an area of future research.

Synthesemethoden

The synthesis of 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with morpholine and phosphorous oxychloride. The resulting product is then treated with guanidine carbonate to obtain the final product.

Wissenschaftliche Forschungsanwendungen

The potential of 4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine as a therapeutic agent has been explored in various scientific research studies. It has been found to have anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. It has also been studied for its potential use in neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname

4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine

Molekularformel

C12H15N3OS

Molekulargewicht

249.33 g/mol

IUPAC-Name

4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C12H15N3OS/c1-8-9(2)17-12-10(8)11(13-7-14-12)15-3-5-16-6-4-15/h7H,3-6H2,1-2H3

InChI-Schlüssel

BYGCFGMQARCSMY-UHFFFAOYSA-N

SMILES

CC1=C(SC2=NC=NC(=C12)N3CCOCC3)C

Kanonische SMILES

CC1=C(SC2=NC=NC(=C12)N3CCOCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.